Home > Products > Building Blocks P2646 > N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 1260614-73-0

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-1474146
CAS Number: 1260614-73-0
Molecular Formula: C13H19N5
Molecular Weight: 245.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a key intermediate in the synthesis of Tofacitinib [, ]. Tofacitinib is a Janus kinase (JAK) inhibitor that has been approved for the treatment of rheumatoid arthritis [, , ].

Synthesis Analysis

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be synthesized from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine through a hydrogenation reaction to remove the benzyl group [, ]. This reaction can be carried out using formic acid, ammonium formate, or hydrazine hydrate as a hydrogen donor [].

Chemical Reactions Analysis

The primary chemical reaction involving N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine identified in the provided papers is its amidation with cyanoacetic acid to produce Tofacitinib [].

Mechanism of Action

While the provided papers do not delve into the specific mechanism of action of N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine itself, it serves as a crucial intermediate in the synthesis of Tofacitinib. Tofacitinib acts by inhibiting Janus kinases (JAKs), which are intracellular tyrosine kinases involved in cytokine and growth factor signaling pathways that regulate immunity, inflammation, and hematopoiesis [].

Applications

The primary application of N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its use as a key intermediate in the synthesis of Tofacitinib [, ].

Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis. It acts by inhibiting the activity of JAK enzymes, which are involved in immune responses and inflammation. [, , , ]

Relevance: Tofacitinib shares a core structure with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, featuring a central 7H-pyrrolo[2,3-d]pyrimidine ring substituted with a methylpiperidine group at the 4-position. [, , , ] Both compounds belong to the class of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. The main difference lies in the substituent at the piperidine nitrogen. While N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a methyl group, tofacitinib possesses a cyanoacetyl group at this position, which contributes to its JAK inhibitory activity.

(R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound served as a core scaffold in developing (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, a selective JAK1 inhibitor. []

Relevance: This compound shares the central 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] The key difference lies in the cyclic amine substituent. N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a 4-methylpiperidin-3-yl substituent, while this compound has a 5-azaspiro[2.4]heptan-7-yl substituent. Both compounds fall under the broader category of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives.

(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile

Compound Description: This compound is a selective JAK1 inhibitor designed by combining the structural features of tofacitinib's 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine. It exhibits an IC50 value of 8.5 nM against JAK1, demonstrating significant potency. []

Relevance: This compound shares the central 7H-pyrrolo[2,3-d]pyrimidin-4-amine core with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] Both compounds belong to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class. The primary structural difference lies in the substituents on the nitrogen atom of the cyclic amine. N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a methyl group and a (3S,4S)-4-methylpiperidin-3-yl group, whereas this compound has a (R)-5-azaspiro[2.4]heptan-7-yl group substituted with a 3-oxopropanenitrile moiety.

PF-04965842

Compound Description: This compound is a highly selective JAK1 inhibitor with nanomolar potency in a human whole blood assay, showing promise as a clinical candidate for treating autoimmune diseases. []

Relevance: While the structure of PF-04965842 is not explicitly provided in the abstract, it is mentioned as a derivative of tofacitinib, sharing the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] Modifications were introduced to the 3-aminopiperidine linker of tofacitinib to enhance its JAK1 selectivity. The specific modifications are not detailed but likely involve changes to the size, shape, or electronic properties of the linker. Despite these modifications, PF-04965842 likely retains the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure, classifying it within the same chemical class as N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound was synthesized by reacting 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 2-(1H-imidazol-4-yl)-N-methylethanamine. Its structure was confirmed by X-ray crystallography. []

Relevance: This compound shares the central 7H-pyrrolo[2,3-d]pyrimidin-4-amine core with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] Both compounds belong to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class. The primary structural difference lies in the substituents on the nitrogen at the 4-position. While N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a methyl and a (3S,4S)-4-methylpiperidin-3-yl group, this compound has a methyl group and a 2-(1H-imidazol-4-yl)ethyl group at this position.

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound was synthesized through a coupling reaction between 3-(4-chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. It was further studied using docking simulations. []

Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, differing in the substituents at the 2 and 4 positions of the central ring. [] It belongs to the same chemical class as N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The 2-position in this compound is substituted with a methyl group, while the 4-position is substituted with a (3-(4-chlorophenoxy)benzyl)amino group.

4-(3-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f)

Compound Description: This compound is a potent and selective NF-κB inducing kinase (NIK) inhibitor identified through structure-based drug design and synthetic chemistry. It showed efficacy in alleviating psoriasis symptoms in a mouse model. []

Relevance: This compound, like N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, sharing the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure. [] They differ in the substituents on the nitrogen atom at position 4. N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is substituted with a methyl group and a (3S,4S)-4-methylpiperidin-3-yl group, while this compound features a more complex substituent, a (3-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol group, attached to the nitrogen atom at position 4 of the central 7H-pyrrolo[2,3-d]pyrimidine ring.

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: This compound exhibits excellent inhibitory activities against FLT3, CDK2, CDK4, and CDK6, showing promise as a potential therapeutic for acute myeloid leukemia (AML). []

Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core structure with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] The key difference lies in the substituents on the nitrogen at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine ring. While N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a methyl and a (3S,4S)-4-methylpiperidin-3-yl group, this compound has a (4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide group at this position.

(E)-3-(4-(((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (B3)

Compound Description: This compound exhibits potent inhibitory activity against various HDACs (histone deacetylases) and displays antiproliferative effects against tumor cell lines. []

Relevance: This compound, like N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class and shares the central 7H-pyrrolo[2,3-d]pyrimidin-4-amine core structure. [] The primary structural difference lies in the substituents on the nitrogen at position 4 of the central ring. N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a methyl and a (3S,4S)-4-methylpiperidin-3-yl group, while this compound has a piperidin-4-yl group further substituted with a (4-(hydroxycarbamoyl)benzyl)amino moiety.

N-{4-[3-(2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl}-L-glutamic acid (TNP-351)

Compound Description: TNP-351 is a potent antitumor agent that acts as a thymidylate synthase inhibitor. It has been investigated for its anticancer properties. [, , ]

Relevance: While TNP-351 differs significantly in its overall structure from N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, both compounds share the presence of a 7H-pyrrolo[2,3-d]pyrimidine moiety. [, , ] TNP-351 serves as a foundational compound in a series of studies focusing on modifying its structure to develop novel antifolates with improved properties, such as enhanced activity against drug-resistant tumors and reduced dependence on folylpoly-γ-glutamate synthetase (FPGS) for activation.

N-(4-{[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic acid (4)

Compound Description: This compound is a three-atom-bridged analog of TNP-351, designed as a potential anticancer agent. Its biological activity was evaluated as part of a study exploring pyrrolo[2,3-d]pyrimidine analogs. []

Relevance: This compound is a structural analog of TNP-351, sharing the 7H-pyrrolo[2,3-d]pyrimidine core with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] Both compounds belong to a broader class of compounds containing the 7H-pyrrolo[2,3-d]pyrimidine moiety, suggesting potential shared chemical properties.

N-(4-{[(2,4-Diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (5)

Compound Description: This compound is another three-atom-bridged analog of TNP-351, synthesized and evaluated for its anticancer activity alongside compound 4. []

Relevance: Like N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, this compound contains the 7H-pyrrolo[2,3-d]pyrimidine structural motif. [] It is a close analog of TNP-351, designed as part of a study investigating the effects of structural modifications on the biological activity of pyrrolo[2,3-d]pyrimidine-based antifolates.

Compound Description: These compounds are analogs of ALIMTA, a clinically used antifolate drug. They were synthesized and tested for their ability to inhibit cell division. []

Relevance: These compounds share the 7H-pyrrolo[2,3-d]pyrimidine core with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] The primary difference lies in the substituents and modifications on the 7H-pyrrolo[2,3-d]pyrimidine core and the presence of the L-glutamic acid moiety linked through a benzoyl group. Despite the structural variations, the presence of the common 7H-pyrrolo[2,3-d]pyrimidine core suggests potential shared chemical properties or biological targets.

6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (AEE788)

Compound Description: AEE788 is an epidermal growth factor receptor (EGFR) inhibitor investigated for its brain-penetrating abilities and potential use in treating brain tumors. []

N-[3-({2-[(1-Methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide

Compound Description: This compound is a ligand for the EGFR (L858R, T790M, V948R) mutant, which is often associated with drug resistance in cancer. The crystal structure of the complex was determined. []

Relevance: This compound, similar to N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, contains a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, indicating a potential for shared chemical properties or biological activities. [] The structural differences lie in the substituents on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core.

N-((3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide (lactone impurity, BCL)

Compound Description: Identified as an impurity during the synthesis of baricitinib, this compound is a lactone derivative of the drug substance. []

Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidin-4-yl substructure with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, indicating a degree of structural similarity. [] The presence of the 7H-pyrrolo[2,3-d]pyrimidin-4-yl moiety suggests a potential for similar chemical properties or reactivity profiles, albeit with distinct overall structures.

2-(3-(4-(7H-[4,7′-Bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (dimer impurity, BCD)

Compound Description: This compound is a dimeric impurity formed during the synthesis of baricitinib, likely through a coupling reaction involving two baricitinib molecules. []

Relevance: This compound contains the 7H-pyrrolo[2,3-d]pyrimidin-4-yl substructure, similar to N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, suggesting a structural relationship. [] The shared substructure indicates the potential for similar chemical behavior or interactions with specific biological targets, although their overall structures differ.

2-(1-(Ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (hydroxymethyl, BHM)

Compound Description: Identified as an impurity during baricitinib synthesis, this compound is a hydroxymethyl derivative of the drug substance. []

Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidin-4-yl substructure with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] Despite the distinct overall structures, the presence of the 7H-pyrrolo[2,3-d]pyrimidin-4-yl moiety suggests a potential for shared chemical properties or similar reactivity profiles.

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4)

Compound Description: This compound is a classical 6-5 ring-fused analog designed as a thymidylate synthase (TS) inhibitor. []

Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidine core with N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, indicating a structural relationship. [] The presence of this common core suggests the possibility of shared chemical properties, even though the overall structures and specific substituents differ.

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

Compound Description: Similar to compound 4, this compound is a classical 6-5 ring-fused analog designed and synthesized as a potential TS inhibitor and antitumor agent. []

Relevance: Similar to N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, this compound contains the 7H-pyrrolo[2,3-d]pyrimidine structural motif, suggesting a degree of structural relatedness. [] While the specific substituents and overall structures may differ, the shared 7H-pyrrolo[2,3-d]pyrimidine core hints at the possibility of shared chemical properties or interactions with biological targets.

Properties

CAS Number

1260614-73-0

Product Name

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C13H19N5

Molecular Weight

245.33

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m0/s1

InChI Key

XRIARWQZLGCQDM-GXSJLCMTSA-N

SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.